N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-(4-fluorophenyl)sulfanyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c20-14-4-8-17(9-5-14)25-13-19(24)23(15-6-7-15)12-16-11-21-18-3-1-2-10-22(16)18/h1-5,8-11,15H,6-7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCGXTLMUJTKOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)CSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The table below compares the target compound with analogs from literature:
Structural and Pharmacological Implications
Acetamide vs. Amine Linkers
- The target compound’s acetamide group (vs. IP-5’s amine) likely enhances hydrogen bonding with biological targets, improving binding affinity .
- Cyclopropyl in the acetamide side chain reduces metabolic oxidation compared to bulkier groups like adamantane .
Fluorophenylthio vs. Phenylthio/Methylphenyl
- In contrast, phenylthio () or methylphenyl () groups prioritize hydrophobicity over electronic effects .
Heterocyclic Modifications
- Thiophene in the adamantane derivative () may improve π-π stacking, whereas the target compound’s imidazo[1,2-a]pyridine core offers inherent bioactivity in CNS or antiviral applications .
Preparation Methods
Core Synthesis of Imidazo[1,2-a]Pyridin-3-Ylmethylamine
The imidazo[1,2-a]pyridine scaffold is synthesized via annulation reactions between α-bromoketones and aminopyridines, as demonstrated by Zhang et al.. For the target compound, 2-aminopyridine reacts with α-bromoketone derivatives (e.g., bromoacetone) in toluene under reflux to form the bicyclic core. Subsequent C3-functionalization is achieved through Friedel-Crafts alkylation or Vilsmeier-Haack formylation to introduce a methylamine group at the 3-position.
An alternative route from patent literature involves condensation with glyoxylamide derivatives . For example, reacting 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine with N,N-dimethylglyoxylamide hemi-hydrate in methyl isobutyl ketone (MIBK) yields an intermediate that is reduced with phosphorus tribromide to form 3-aminomethyl-imidazo[1,2-a]pyridine . This method offers a 75–85% yield and avoids hazardous chlorinated solvents.
Acetamide Bridge Formation
The cyclopropylamine group is coupled to the thioether-containing intermediate via Schotten-Baumann acylation . The thioether carboxylic acid (from Step 2) is activated as an acyl chloride and reacted with cyclopropylamine in dichloromethane with triethylamine as a base. This yields 2-((4-fluorophenyl)thio)-N-cyclopropylacetamide in 82% yield after recrystallization.
An alternative approach uses EDCl/HOBt-mediated coupling between the carboxylic acid and cyclopropylamine in tetrahydrofuran (THF), achieving similar yields but requiring longer reaction times (24 hours vs. 4 hours for acylation).
Final Assembly via Reductive Amination
The imidazo[1,2-a]pyridin-3-ylmethylamine (from Step 1) is coupled to 2-((4-fluorophenyl)thio)-N-cyclopropylacetamide (from Step 3) using reductive amination . The acetamide is treated with paraformaldehyde in methanol, followed by sodium cyanoborohydride, to form the secondary amine linkage. This step achieves a 65% yield, with LC-MS confirming the molecular ion at m/z 455.2 [M+H]⁺.
Optimization Note : Lower temperatures (0–5°C) improve regioselectivity, minimizing over-alkylation byproducts.
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water. Purity (>98%) is verified via:
- ¹H NMR : δ 8.21 (d, J=7.2 Hz, 1H, imidazo[1,2-a]pyridine H5), 7.62–7.58 (m, 2H, fluorophenyl), 4.45 (s, 2H, N-CH₂), 2.85–2.79 (m, 1H, cyclopropane CH).
- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Thioether Oxidation : The (4-fluorophenyl)thio group is prone to oxidation during acidic hydrolysis. This is mitigated by conducting reactions under inert atmospheres (N₂/Ar) and adding antioxidants like BHT.
- Imidazo[1,2-a]pyridine Solubility : Poor solubility in polar solvents complicates couplings. Using DMF/THF mixtures (9:1) enhances reactivity.
Q & A
Q. What are the key synthetic routes and reaction conditions for synthesizing N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide?
- Methodology : The synthesis typically involves multi-step organic reactions, including:
- Thioether linkage formation : Coupling of 4-fluorothiophenol with a bromoacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Imidazo[1,2-a]pyridine functionalization : Introduction of the cyclopropyl and acetamide groups via nucleophilic substitution or reductive amination, often requiring catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling .
- Optimization : Reaction conditions (e.g., 80–100°C in DMSO, 12–24 hr) and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for yields >70% .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions (e.g., cyclopropyl CH₂ at δ 0.6–1.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 428.87) .
- HPLC : Purity validation (>95%) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
- Methodology :
- Analog synthesis : Modify the cyclopropyl, fluorophenyl, or imidazo[1,2-a]pyridine groups to assess impact on bioactivity (e.g., kinase inhibition) .
- Biological assays : Use enzyme-linked immunosorbent assays (ELISA) or cell viability tests (MTT assay) to quantify IC₅₀ values against targets like tyrosine kinases .
- Data interpretation : Correlate substituent electronegativity or steric effects with activity trends (e.g., fluorine enhances metabolic stability) .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodology :
- Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) alongside enzymatic assays to confirm binding affinity .
- Structural analysis : Compare X-ray crystallography or molecular docking results (e.g., Glide or AutoDock) to identify binding mode variations .
- Meta-analysis : Aggregate data from PubChem and peer-reviewed studies to distinguish assay-specific artifacts (e.g., solvent interference in cytotoxicity) .
Q. What computational methods predict target engagement and pharmacokinetic properties?
- Methodology :
- Molecular docking : Use Schrödinger Suite or MOE to model interactions with targets like COX-2 or kinases (e.g., binding energy < -8 kcal/mol indicates high affinity) .
- ADMET prediction : SwissADME or pkCSM to estimate solubility (LogS > -4), hepatic metabolism (CYP450 inhibition), and blood-brain barrier permeability .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
